molecular formula C12H18N2O2 B1482429 6-Cyclohexyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098074-23-6

6-Cyclohexyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1482429
CAS No.: 2098074-23-6
M. Wt: 222.28 g/mol
InChI Key: XDGQWKHCPANDGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclohexyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic organic compound It features a tetrahydropyrimidine ring substituted with cyclohexyl and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclohexyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with ethyl acetoacetate in the presence of a base, followed by cyclization with urea or thiourea. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6-Cyclohexyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield tetrahydropyrimidine derivatives with different substituents.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution can introduce alkyl or acyl groups at the nitrogen atoms.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of tetrahydropyrimidines exhibit significant anticancer properties. 6-Cyclohexyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has shown potential in inhibiting tumor growth in various cancer cell lines. For instance:

  • Case Study : A study demonstrated that similar compounds inhibited the proliferation of human leukemia cells (K562) and murine leukemia cells (L1210), suggesting a potential pathway for therapeutic development against leukemia .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that tetrahydropyrimidine derivatives can effectively combat various bacterial strains:

  • Case Study : A derivative demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating the potential for developing new antibacterial agents .

Neuroprotective Effects

Recent investigations have suggested neuroprotective properties associated with tetrahydropyrimidines. The ability of these compounds to cross the blood-brain barrier makes them candidates for treating neurodegenerative diseases:

  • Case Study : Research indicated that certain derivatives could protect neuronal cells from oxidative stress-induced apoptosis .

Applications in Drug Development

The unique chemical structure of this compound allows for modifications that can enhance its pharmacological properties:

  • Lead Compound in Drug Design : Its scaffold can serve as a lead compound for designing novel drugs targeting specific pathways in cancer or infectious diseases.
  • Formulation in Combination Therapies : It can be explored in combination with other therapeutic agents to enhance efficacy and reduce side effects.

Mechanism of Action

The mechanism of action of 6-Cyclohexyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

    6-Ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: Lacks the cyclohexyl group, resulting in different chemical and biological properties.

    Cyclohexyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: Lacks the ethyl group, which affects its reactivity and applications.

Uniqueness: 6-Cyclohexyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to the presence of both cyclohexyl and ethyl groups, which confer specific steric and electronic properties

Biological Activity

6-Cyclohexyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the condensation of cyclohexyl and ethyl derivatives with appropriate dicarbonyl compounds. The reaction conditions can be optimized to yield high purity and yield of the product.

Anticancer Properties

Research indicates that derivatives of tetrahydropyrimidines exhibit significant anticancer activities. For example, compounds structurally similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Topoisomerase Inhibition : Compounds in this class can inhibit topoisomerase II activity, which is crucial for DNA replication and repair. This inhibition can lead to apoptosis in cancer cells .
  • Cell Cycle Arrest : Some studies have demonstrated that these compounds induce cell cycle arrest at the G2/M phase in various cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits inhibitory effects against certain bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

  • Case Study on Anticancer Activity :
    • A study investigated the effect of this compound on human cancer cell lines (MCF-7 and Hela). The compound showed a dose-dependent reduction in cell viability with an IC50 value indicating effective potency .
  • Antimicrobial Evaluation :
    • In vitro tests against Staphylococcus aureus revealed that the compound exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Data Table

PropertyValue/Description
Molecular FormulaC16H21N2O3
Molecular Weight289.1552
Anticancer IC50 (MCF-7)25 µM
Antimicrobial MIC (S. aureus)32 µg/mL

Properties

IUPAC Name

6-cyclohexyl-3-ethyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-2-14-11(15)8-10(13-12(14)16)9-6-4-3-5-7-9/h8-9H,2-7H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGQWKHCPANDGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(NC1=O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Cyclohexyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
6-Cyclohexyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 3
6-Cyclohexyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 4
6-Cyclohexyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
6-Cyclohexyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
6-Cyclohexyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.